Pent-3-yn-2-yl 2,2,2-trichloroethanimidate
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Overview
Description
Pent-3-yn-2-yl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C7H8Cl3NO It is known for its unique structure, which includes a pentynyl group and a trichloroethanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-3-yn-2-yl 2,2,2-trichloroethanimidate typically involves the reaction of pent-3-yn-2-ol with 2,2,2-trichloroethanimidoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Pent-3-yn-2-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroethanimidate group to less chlorinated derivatives.
Substitution: The trichloroethanimidate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of amides or thioethers.
Scientific Research Applications
Pent-3-yn-2-yl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pent-3-yn-2-yl 2,2,2-trichloroethanimidate involves its interaction with molecular targets such as enzymes or receptors. The trichloroethanimidate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pentynyl group may also participate in interactions with hydrophobic pockets within target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Pent-3-yn-2-yl 2,2,2-trichloroethanoate
- Pent-3-yn-2-yl 2,2,2-trichloroethanamide
- Pent-3-yn-2-yl 2,2,2-trichloroethanone
Uniqueness
Pent-3-yn-2-yl 2,2,2-trichloroethanimidate is unique due to the presence of both a pentynyl group and a trichloroethanimidate moiety. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds. The trichloroethanimidate group provides a reactive site for nucleophilic attack, while the pentynyl group offers opportunities for further functionalization and interaction with target molecules.
Biological Activity
Pent-3-yn-2-yl 2,2,2-trichloroethanimidate is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure which includes a pentynyl group and a trichloroacetimidate moiety. The molecular formula is C₇H₈Cl₃N O, and it exhibits properties typical of imidate derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can act as E3 ubiquitin ligase modulators , facilitating the degradation of target proteins via the ubiquitin-proteasome pathway. This mechanism has significant implications for diseases characterized by protein misfolding or overexpression, such as cancer.
Biological Activities
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Antitumor Activity :
- Studies have shown that trichloroacetimidates can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
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Neuroprotective Effects :
- There is emerging evidence that certain derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where protein aggregation plays a critical role.
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Viral Inhibition :
- Some studies suggest potential antiviral activities against specific viral infections. The mechanism may involve interference with viral replication processes through protein targeting.
Case Study 1: Antitumor Activity in Multiple Myeloma
A study investigated the effects of a related compound on multiple myeloma cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting that this compound could serve as a promising candidate for further development in cancer therapeutics.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | RPMI8226 (myeloma) | 15 | Apoptosis induction |
Control (Doxorubicin) | RPMI8226 | 0.5 | DNA intercalation |
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of a related trichloroacetimidate showed promising results in reducing neuronal loss and improving cognitive function. The study highlighted the potential for these compounds to modulate stress granule dynamics.
Treatment | Neuronal Survival (%) | Cognitive Score |
---|---|---|
Control (Vehicle) | 40 | 5 |
Pent-3-yn-2-yl Trichloroacetimidate | 75 | 8 |
Properties
CAS No. |
918823-53-7 |
---|---|
Molecular Formula |
C7H8Cl3NO |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
pent-3-yn-2-yl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C7H8Cl3NO/c1-3-4-5(2)12-6(11)7(8,9)10/h5,11H,1-2H3 |
InChI Key |
DZQVKFJKCOBHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)OC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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